3-[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
3-[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE: is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidine ring, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, which can be synthesized through various methods such as the Paal-Knorr synthesis or the cycloisomerization of alkynes .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the development of continuous flow processes to improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The furan and indole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis due to its multiple reactive sites.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with various biological targets.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- 3-[(5Z)-3-[(FURAN-2-YL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE
- This compound
Uniqueness: The unique combination of functional groups in this compound, including the furan, thiazolidine, and indole rings, sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-5-nitroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O5S2/c20-14-12(10-6-8(19(22)23)3-4-11(10)17-14)13-15(21)18(16(25)26-13)7-9-2-1-5-24-9/h1-6,21H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMKMZIVUNTWGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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